molecular formula C15H19BrO2 B2417832 8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 2241142-27-6

8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No.: B2417832
CAS No.: 2241142-27-6
M. Wt: 311.219
InChI Key: QCEYOGAZFAHKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring. This particular compound is characterized by the presence of a bromine atom at the 8th position and a cyclobutylmethoxy group at the 5th position of the tetrahydro-1-benzoxepine core.

Preparation Methods

The synthesis of 8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

The reaction conditions for these steps often include the use of brominating agents such as N-bromosuccinimide (NBS) and bases like potassium carbonate (K2CO3) in polar aprotic solvents .

Chemical Reactions Analysis

8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutylmethoxy group play crucial roles in determining the compound’s binding affinity and selectivity towards its targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

8-Bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can be compared with other benzoxepine derivatives, such as:

    8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.

    8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Similar structure but with a cyclopropylmethoxy group instead of a cyclobutylmethoxy group.

    8-Bromo-5-(cyclohexylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Similar structure but with a cyclohexylmethoxy group instead of a cyclobutylmethoxy group.

Properties

IUPAC Name

8-bromo-5-(cyclobutylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO2/c16-12-6-7-13-14(18-10-11-3-1-4-11)5-2-8-17-15(13)9-12/h6-7,9,11,14H,1-5,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEYOGAZFAHKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2CCCOC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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